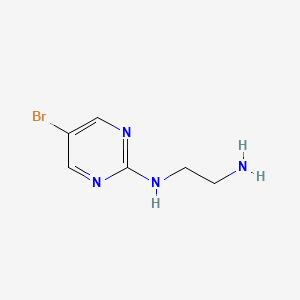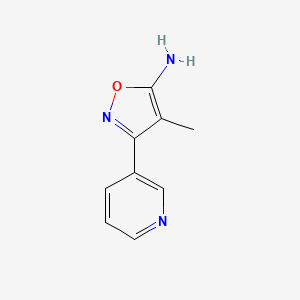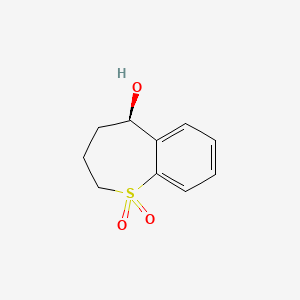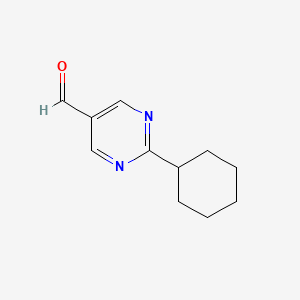
2-Cyclohexyl-5-pyrimidinecarbaldehyde
Übersicht
Beschreibung
2-Cyclohexyl-5-pyrimidinecarbaldehyde is a chemical compound with the molecular formula C11H14N2O . It has a molecular weight of 190.24 . The compound is typically stored at -20°C and is available in solid form .
Molecular Structure Analysis
The InChI code for 2-Cyclohexyl-5-pyrimidinecarbaldehyde is1S/C11H14N2O/c14-8-9-6-12-11(13-7-9)10-4-2-1-3-5-10/h6-8,10H,1-5H2 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
2-Cyclohexyl-5-pyrimidinecarbaldehyde is a solid substance . It has a molecular weight of 190.24 .Wissenschaftliche Forschungsanwendungen
1. Key Intermediate in Pharmaceutical Synthesis 2-Cyclohexyl-5-pyrimidinecarbaldehyde serves as a key intermediate in the synthesis of pharmaceutical compounds. For instance, it is used in the efficient synthesis of rosuvastatin, a cholesterol-lowering medication. This method involves the aerobic oxidation of 5-pyrimidinemethanol and doesn't require hazardous chemicals, making it suitable for scaling up (Guan, Zhou, & Yang, 2014).
2. Synthesis of Pyrido[2,3-d]pyrimidines This compound is instrumental in preparing pyrido[2,3-d]pyrimidines and other pyrimidine derivatives, which are of great interest in medicinal chemistry for their potential therapeutic applications. It can be achieved through condensation with various carbonitriles, ketones, and carbonyl compounds (Perandones & Soto, 1998).
3. Creation of Pteridine Analogs 2-Cyclohexyl-5-pyrimidinecarbaldehyde also aids in synthesizing pteridine analogs, such as di- and tetrahydropyrimido[4,5-d]pyrimidines. These compounds, resembling pteridines, can be synthesized through straightforward procedures involving cyclocondensation and microwave irradiation (Torre et al., 2014).
4. Nucleoside Analogs Synthesis This aldehyde is useful in synthesizing nucleoside analogs. For example, it's used in creating 1,2-disubstituted carbo-nucleosides analogues of pyrimidine, contributing significantly to research in nucleosides and their potential therapeutic applications (Viña et al., 2004).
5. Cyclization Studies Cyclization reactions involving 2-Cyclohexyl-5-pyrimidinecarbaldehyde are essential for synthesizing various pyrimidine derivatives. These reactions, conducted either thermally or through microwave initiation, result in high-yielding preparations of pyrimidine cores, which are valuable in chemical and pharmaceutical research (Čikotienė et al., 2009).
6. Diverse Chemical Synthesis Its utility extends to the synthesis of diverse chemical structures like 5-hydroxy-2H-pyrrol-2-one derivatives, illustrating the broad range of its applications in organic synthesis (Fan et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-cyclohexylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-8-9-6-12-11(13-7-9)10-4-2-1-3-5-10/h6-8,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLLJEWSIWXXEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-5-pyrimidinecarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




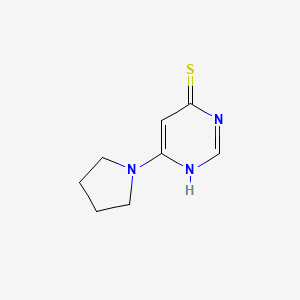
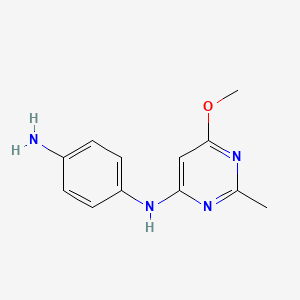
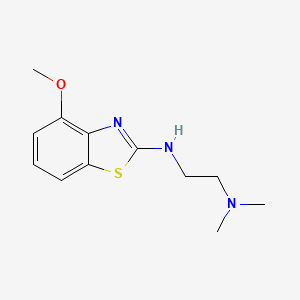
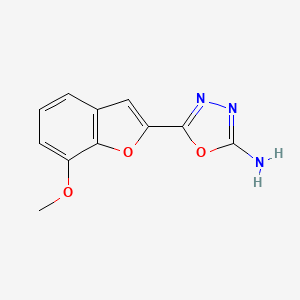
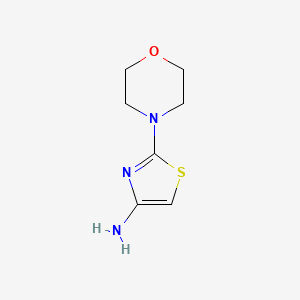
![6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1416147.png)
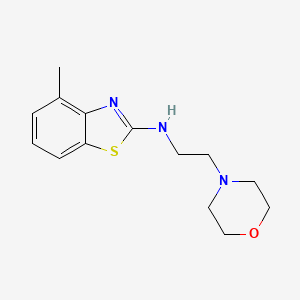

![4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1416154.png)
